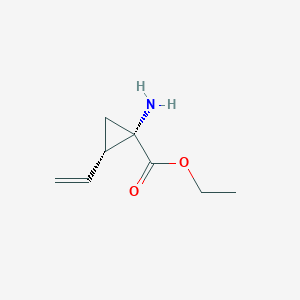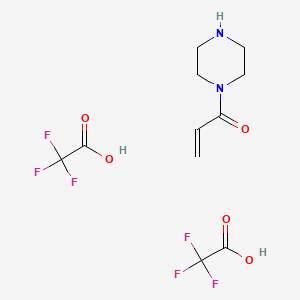
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a prop-2-en-1-one moiety, with two trifluoroacetic acid molecules forming a salt. The compound’s unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with trifluoroacetic acid to form the di(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
- 1-(Piperazin-1-yl)but-3-en-1-one trifluoroacetic acid
Uniqueness
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is unique due to its specific combination of a piperazine ring and a prop-2-en-1-one moiety, along with the presence of two trifluoroacetic acid molecules. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H14F6N2O5 |
|---|---|
Peso molecular |
368.23 g/mol |
Nombre IUPAC |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.2C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;2*3-2(4,5)1(6)7/h2,8H,1,3-6H2;2*(H,6,7) |
Clave InChI |
PULWXPCFSHHBIK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




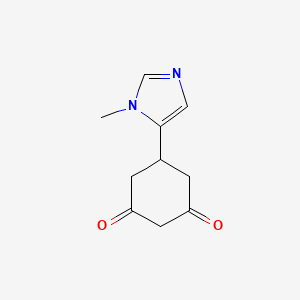
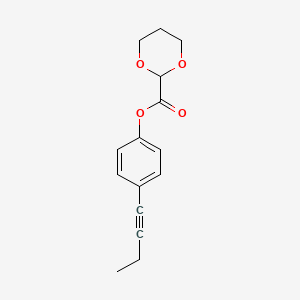


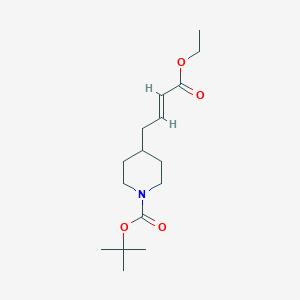
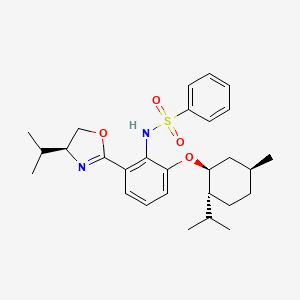
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)

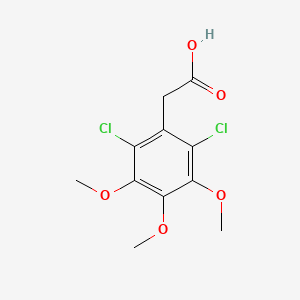
![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)

